molecular formula C16H14N4O2 B2922821 3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 862809-72-1

3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2922821
M. Wt: 294.314
InChI Key: AMYCUULIFKFHFO-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” is a heterocyclic compound. It features a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of compound is known to possess a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an acid derivative with a semicarbazide in the presence of phosphorus oxychloride . This forms a hydrazide derivative, which can then react with various acid chlorides to yield acylated compounds .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that they show conjugated diene character .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives often involve the formation of a hydrazide derivative through the reaction of an acid derivative with a semicarbazide . This hydrazide derivative can then react with various acid chlorides to yield acylated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely. For example, some derivatives are known to exhibit luminescence . The exact properties of “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” would need to be determined experimentally.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A study by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs, demonstrating significant in vitro antimicrobial activity and cytotoxicity. These compounds showed potent antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents (Desai et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for application in blue, green, and red phosphorescent OLEDs. These materials exhibited high electron mobilities and improved the efficiency and stability of OLEDs, indicating their utility in enhancing the performance of electronic displays (Shih et al., 2015).

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified oxadiazole compounds as novel apoptosis inducers with potential anticancer activities. Their study highlighted the structural-activity relationship essential for the compounds' effectiveness against cancer cell lines, paving the way for new cancer treatments (Zhang et al., 2005).

Insecticidal Activities

Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds exhibited excellent insecticidal activity, suggesting their application in pest control (Qi et al., 2014).

Cytotoxic Agents

Kaya et al. (2016) explored the synthesis of 1,3,4-oxadiazole derivatives bearing a pyridine moiety and examined their cytotoxic activities. This research aimed to develop novel anticancer agents, with some compounds showing significant activity against A549 cell lines (Kaya et al., 2016).

Future Directions

The future directions for research on “3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide” and similar compounds could include further exploration of their synthesis, characterization, and biological activity. In particular, understanding their mechanism of action could lead to the development of new drugs .

properties

IUPAC Name

3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14(10-9-12-6-2-1-3-7-12)18-16-20-19-15(22-16)13-8-4-5-11-17-13/h1-8,11H,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYCUULIFKFHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanamide

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